molecular formula C9H10BrN3O B1415915 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one CAS No. 2153184-49-5

1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one

Cat. No.: B1415915
CAS No.: 2153184-49-5
M. Wt: 256.1 g/mol
InChI Key: QDLQLZGPNAKVLO-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one is a heterocyclic compound that features a bromopyridine moiety attached to a methylimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one typically involves the reaction of 5-bromopyridine-3-carboxylic acid with appropriate reagents to form the desired imidazolidinone structure. One common method includes the cyclization of 5-bromopyridine-3-carboxamide with methylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-3-yl)methanamine
  • 5-Bromopyridine-3-carboxamide
  • 1-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea

Comparison: 1-(5-Bromopyridin-3-yl)-3-methylimidazolidin-2-one is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties compared to other bromopyridine derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-3-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-12-2-3-13(9(12)14)8-4-7(10)5-11-6-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLQLZGPNAKVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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